Comparative Kinase Inhibition: JNK2 Activity Versus Hec1/Nek2 Targeting
The target compound demonstrates measurable inhibition of mitogen-activated protein kinase 8/9 (JNK2) with an IC50 of 1,100 nM in enzymatic assays, as documented in BindingDB entry BDBM142658 [1]. In contrast, the structurally related analog INH6 (N-(4-mesitylthiazol-2-yl)benzamide) exhibits no reported JNK2 activity but instead inhibits Hec1/Nek2 complex with an IC50 of 2.4 μM in HeLa cell proliferation assays . This orthogonal target engagement demonstrates that the sulfonamide-piperidine extension redirects biological activity from mitotic regulation toward MAP kinase pathway modulation.
| Evidence Dimension | Biochemical target inhibition |
|---|---|
| Target Compound Data | IC50 = 1,100 nM (JNK2, MAPK8/9 enzymatic assay) |
| Comparator Or Baseline | INH6 IC50 = 2,400 nM (Hec1/Nek2, HeLa cell proliferation); no reported JNK2 activity |
| Quantified Difference | Target compound active against JNK2; INH6 inactive against JNK2, active against Hec1/Nek2 |
| Conditions | In vitro enzymatic kinase assay (BindingDB) vs. HeLa cell proliferation assay (INH6) |
Why This Matters
Procurement for JNK-pathway research requires verified kinase inhibition; Hec1/Nek2 inhibitors are functionally irrelevant for MAPK signaling studies.
- [1] BindingDB. BDBM142658: N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. IC50 1,100 nM against MAPK8/9 (Human). Data sourced from US8937068. Accessed 2026. View Source
